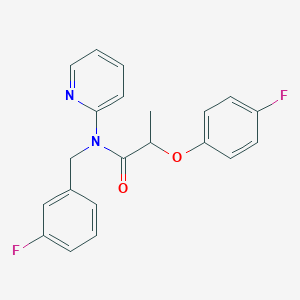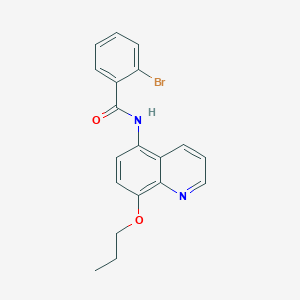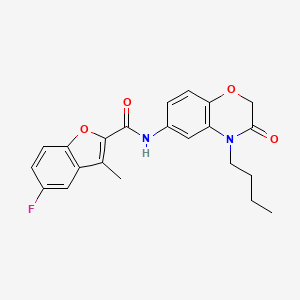![molecular formula C15H18N4O7S2 B11314629 2-hydroxy-N-[4-(morpholin-4-ylsulfonyl)benzyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11314629.png)
2-hydroxy-N-[4-(morpholin-4-ylsulfonyl)benzyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-HYDROXY-N-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a morpholine sulfonyl group, and a phenylmethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic or basic conditions.
Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be attached through a nucleophilic substitution reaction using morpholine and a sulfonyl chloride derivative.
Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-HYDROXY-N-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonyl group may produce a thiol.
Aplicaciones Científicas De Investigación
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activity, such as enzyme inhibition or receptor modulation, which can be explored for therapeutic purposes.
Industry: Its chemical reactivity can be harnessed for the development of new materials, coatings, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-HYDROXY-N-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the morpholine sulfonyl group and the pyrimidine ring may allow it to form specific interactions with these targets, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-HYDROXY-N-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE: shares structural similarities with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine also contain the pyrimidine ring and exhibit diverse biological activities.
Uniqueness
The uniqueness of 2-HYDROXY-N-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the morpholine sulfonyl group and the phenylmethyl group distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Propiedades
Fórmula molecular |
C15H18N4O7S2 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C15H18N4O7S2/c20-14-13(10-16-15(21)18-14)27(22,23)17-9-11-1-3-12(4-2-11)28(24,25)19-5-7-26-8-6-19/h1-4,10,17H,5-9H2,(H2,16,18,20,21) |
Clave InChI |
KIIUVCWGLGUPFA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CNC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11314553.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11314564.png)
![2-{2-[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B11314565.png)
![5-(4-bromophenyl)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11314566.png)
![N-[2-(Piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide](/img/structure/B11314568.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11314578.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11314586.png)

![2-(4-fluorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B11314591.png)

![1,3-dimethyl-5-({[4-(morpholin-4-yl)phenyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11314619.png)
![2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B11314623.png)
![3-ethoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11314635.png)
